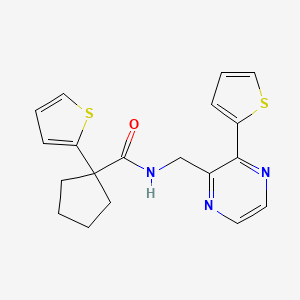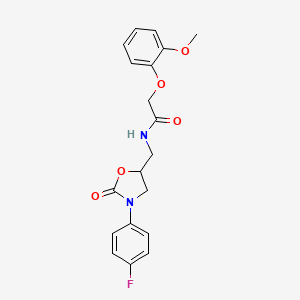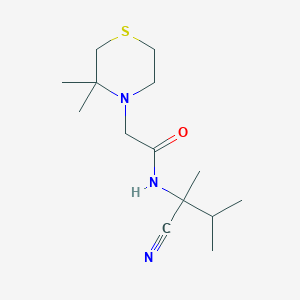
5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine is a heterocyclic compound that contains a bromine atom, a difluoromethyl group, and an azetidine ring attached to a pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under suitable conditions.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS).
Pyrimidine Core Formation: The pyrimidine core is formed through a condensation reaction involving appropriate starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
化学反应分析
Types of Reactions
5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The mechanism of action of 5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group and azetidine ring can influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(3-(trifluoromethyl)azetidin-1-yl)pyrimidine
- 5-Bromo-2-(3-(methoxy-d3)azetidin-1-yl)pyrimidine
- 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine
Uniqueness
5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable scaffold for drug discovery and other applications.
属性
IUPAC Name |
5-bromo-2-[3-(difluoromethyl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N3/c9-6-1-12-8(13-2-6)14-3-5(4-14)7(10)11/h1-2,5,7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIRVWFYMYHGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2795924.png)
![5-Fluoro-4-phenyl-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2795925.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)
![2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2795927.png)


![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)


![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)
![Methyl 6-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B2795941.png)
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2795943.png)
![N'-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2795945.png)
